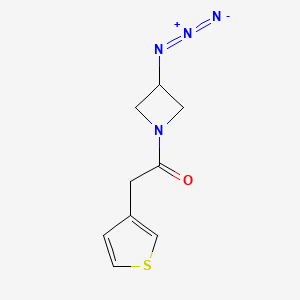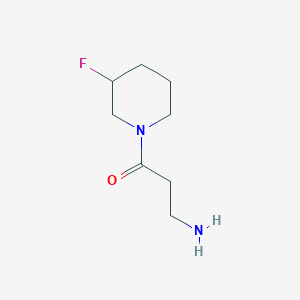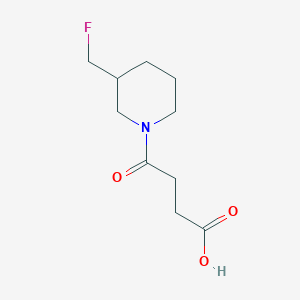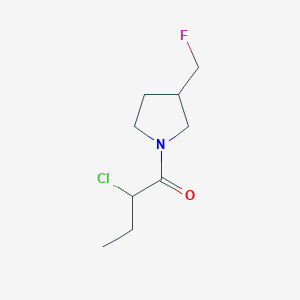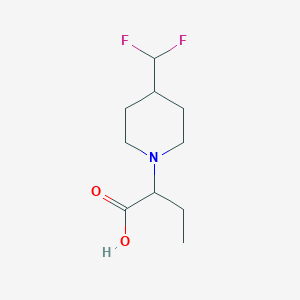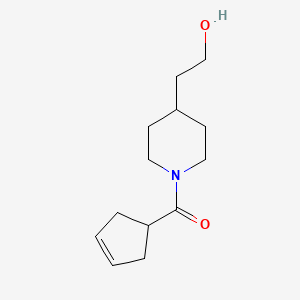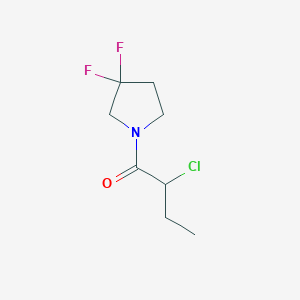
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H17ClFNO and its molecular weight is 221.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)butan-1-one, as part of the broader family of chloro-fluoromethylated piperidines, has been explored for its potential applications in various fields of scientific research. These compounds are of interest due to their unique chemical properties which make them suitable candidates for the synthesis of complex molecules.
One study describes the synthesis of Nitropiperidinoimidazolderivate compounds, where chloro-fluoromethylated piperidines serve as key intermediates. These compounds have been analyzed using X-ray crystallography to understand their structural configurations, highlighting their potential utility in the synthesis of more complex chemical entities Azole. 42. Über Nitropiperidinoimidazolderivate.
Another area of research focuses on the development of 1-substituted piperidines, where the chloro-fluoromethylated piperidine derivatives are used to synthesize pharmacologically active compounds. This research underscores the significance of such chloro-fluoromethylated piperidines in medicinal chemistry, particularly in the synthesis of drugs with potential therapeutic benefits 1-Substituted Piperidines.
Catalytic Applications
Chloro-fluoromethylated piperidines have also been studied for their roles as intermediates in catalytic processes. One study discusses the rhodium-catalyzed hydroformylation of certain alcohols, a key step in the synthesis of neuroleptic agents. These processes illustrate the importance of chloro-fluoromethylated piperidines in facilitating complex chemical reactions, contributing to the synthesis of pharmacologically significant compounds Rhodium catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol.
Propiedades
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c1-2-9(11)10(14)13-5-3-4-8(6-12)7-13/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJJQIZLKZEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






